molecular formula C9H7FN2O2 B15234268 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid

7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid

Cat. No.: B15234268
M. Wt: 194.16 g/mol
InChI Key: DUTFAYQYTZFKJY-UHFFFAOYSA-N
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Description

7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrrolo[3,2-c]pyridine ring system. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the fluorine, methyl, and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds can yield the desired pyrrolo[3,2-c]pyridine core. Subsequent functionalization steps, such as fluorination, methylation, and carboxylation, are carried out using suitable reagents and conditions .

Industrial Production Methods

Industrial production of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-1H-pyrrolo[3,2-c]pyridine: Lacks the methyl and carboxylic acid groups.

    1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Lacks the fluorine atom.

    7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: Lacks the methyl group.

Uniqueness

The presence of the fluorine atom, methyl group, and carboxylic acid group in 7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

7-fluoro-1-methylpyrrolo[3,2-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-12-3-2-5-7(9(13)14)11-4-6(10)8(5)12/h2-4H,1H3,(H,13,14)

InChI Key

DUTFAYQYTZFKJY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CN=C2C(=O)O)F

Origin of Product

United States

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